Genipin 1-gentiobioside

Descripción general

Descripción

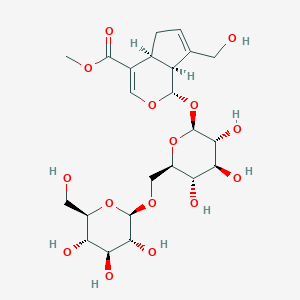

Genipin 1-gentiobioside is a compound derived from the iridoid glycoside, geniposide, which is isolated from the fruit of Gardenia jasminoides Ellis, a plant belonging to the family Rubiaceae. It has been traditionally used in oriental medicine for the treatment of various inflammation-driven diseases, including cancer. Genipin exhibits hepatoprotective activity, acting as an antioxidant and inhibitor of mitochondrial uncoupling protein 2 (UCP2). It also has significant anticancer effects and serves as a crosslinking agent for the development of novel pharmaceutical formulations .

Synthesis Analysis

Genipin is extracted from gardenia fruits using modern microbiological processes. It is a bi-functional crosslinking reagent that reacts with chitosan and proteins, forming blue-colored fluorescent hydrogels. The reaction mechanism between chitosan and genipin is well understood and results in non-cytotoxic crosslinked complexes . Genipin's synthesis and its use as a crosslinking agent are crucial for its application in medical and pharmaceutical fields, including tissue engineering and drug delivery systems .

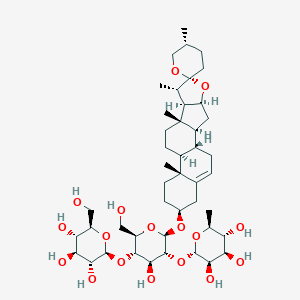

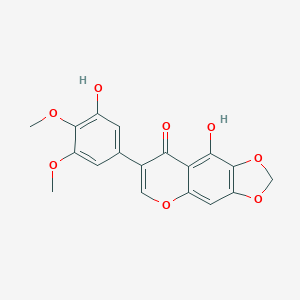

Molecular Structure Analysis

Molecular modeling techniques have been used to compare the structural and electronic properties of genipin with those of tetrahydrobiopterin (H4B), an essential cofactor in neuronal nitric oxide synthase (nNOS), and 4-aminotetrahydrobiopterin (4-amino-H4B), an inhibitor of nNOS. The studies revealed that genipin has structural and electronic properties that closely resemble those of H4B, suggesting its potential role as an activator in nNOS .

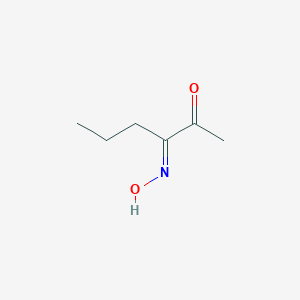

Chemical Reactions Analysis

Genipin is known for its ability to crosslink with various biomolecules. It has been shown to enhance the mechanical properties of tissue-engineered cartilage by promoting cross-linking of extracellular matrix components, which increases the resilience of the matrix to inflammatory degradation . Additionally, genipin up-regulates heme oxygenase-1 via the PI3-kinase-JNK1/2-Nrf2 signaling pathway, which enhances the anti-inflammatory capacity in macrophages . It also inhibits the induction of inducible nitric oxide synthase (iNOS) by blocking NF-κB activation in rat hepatocytes .

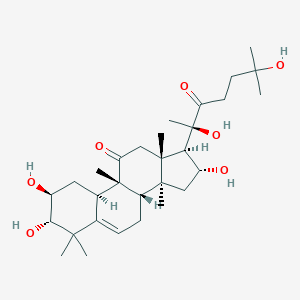

Physical and Chemical Properties Analysis

The physical properties imparted by genipin to chitosan, such as morphology, roughness, porosity, hydrophilicity, ζ-potential, surface area, and surface energy, are significant for various biomedical applications. These properties influence cell adhesion, migration, phenotype maintenance, and intracellular signaling, which are essential for tissue regeneration with human stem cells . Genipin's biocompatibility and crosslinking properties make it a valuable tool in the design of biocatalysts and biomedical aids .

Aplicaciones Científicas De Investigación

-

Food and Textile Industry

- Genipin is used as a colorant in beverages, juices, nectars, desserts, and gels, as well as in cotton, wool, and leathers dying .

- Genipin can react spontaneously with primary amine groups of amino acids, peptides, or proteins to form dark-blue pigments. It is soluble in water, alcohol, and propylene-glycol .

-

Medicine

- Genipin has medicinal effects such as hepatoprotective, choleretic, anti-inflammatory, anticancer, antithrombotic, antibacterial, gastritis curative, antidiabetic, neuroprotective, and anti-depressant-like effects .

- The anti-inflammatory properties of genipin might be the result of the inhibition of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin (IL)-6, IL-1β tumor necrosis factor alpha (TNF-α) expression through the down-regulation of nuclear transcription factor kappa-B (NF-κB) .

-

Biocatalysis

-

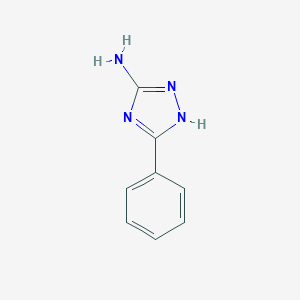

Diabetes Treatment

- Genipin 1-gentiobioside was screened as a promising new DPP-IV inhibitor .

- This finding highlights the potential of this innovative approach for the rapid screening of active ingredients in traditional Chinese medicine and provides insights into the molecular mechanisms underlying the anti-diabetic activity of Gardenia jasminoides Ellis extract .

-

Cancer Treatment

- In Epstein–Barr virus (EBV)-associated gastric cancer SNU719 cells, genipin showed significant cytotoxicity .

- It induced methylation on EBV C promoter and tumor suppressor gene BCL7A, arrested cell-cycle progress (S phases), upregulated EBV latent/lytic genes, stimulated EBV progeny production, activated EBV F promoter for EBV lytic activation, and suppressed EBV infection .

-

Tissue Engineering

- Genipin is widely used in many medical applications, mainly in the production of chitosan materials (crosslinked by this reactive), biological scaffolds for tissue engineering, and nanoparticles of chitosan and nanogels of proteins for controlled drug delivery .

- The genipin crosslinking is a key point to strengthen the stability of these materials .

-

Support Activation

-

Anti-obesity

-

Choleretic Activity

-

Antioxidant Activity

-

Antithrombotic Activity

Safety And Hazards

Direcciones Futuras

Genipin 1-gentiobioside was screened as a promising new DPP-IV inhibitor in GJE . These findings highlight the potential of this innovative approach for the rapid screening of active ingredients in traditional Chinese medicine and provide insights into the molecular mechanisms underlying the anti-diabetic activity of GJE .

Propiedades

IUPAC Name |

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O15/c1-33-20(32)10-6-34-21(13-8(4-24)2-3-9(10)13)38-23-19(31)17(29)15(27)12(37-23)7-35-22-18(30)16(28)14(26)11(5-25)36-22/h2,6,9,11-19,21-31H,3-5,7H2,1H3/t9-,11-,12-,13-,14-,15-,16+,17+,18-,19-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZYXYLPBWLLGI-AUOPOVQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183554 | |

| Record name | Genipin 1-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Genipin 1-gentiobioside | |

CAS RN |

29307-60-6 | |

| Record name | Genipin gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genipin 1-gentiobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029307606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genipin 1-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENIPIN 1-GENTIOBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI5399RDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)